![molecular formula C20H20ClN3O5S B2493970 methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 1260949-97-0](/img/structure/B2493970.png)

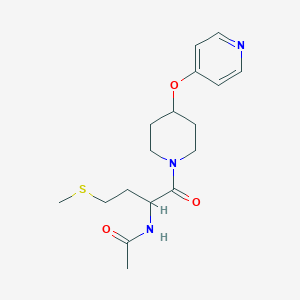

methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, starting from base molecules through to the final complex structures. For example, the synthesis of methyl 2-benzoylamino-3-dimethylaminopropenoate as a precursor for fused pyrimidinones showcases the complexity and specificity required in synthesizing such compounds (Stanovnik et al., 1990). Another study presents the synthesis of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones via the reaction of acetoacetamidopyridines with phosgene, indicating the versatility in synthetic pathways for such molecules (Yale & Spitzmiller, 1977).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the properties and potential reactivity of the compound. Crystal structure determination through X-ray diffraction analysis provides insights into the molecular conformation, bond lengths, angles, and overall geometry. For example, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate, reveals significant conjugations within its structure and the chair conformation of its hexahydropyrimidine rings (Moser et al., 2005).

Wissenschaftliche Forschungsanwendungen

Heterocyclic System Synthesis

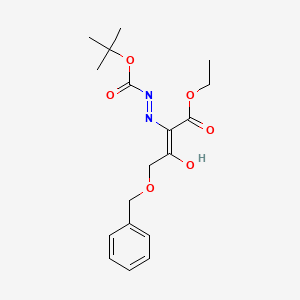

Methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate, and related compounds, have been utilized in the synthesis of diverse heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used for preparing various pyrimidinone derivatives, which after deprotection yielded amino-substituted heterocycles with potential biological activities (Toplak et al., 1999). This method illustrates a general approach for the construction of nitrogen-containing heterocycles, a common structural motif in many pharmaceuticals and agrochemicals.

Antitumor Activity

Compounds derived from the thieno[3,2-d]pyrimidine scaffold have shown significant antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor efficacy against various human cancer cell lines. Some compounds demonstrated potent anticancer activity, comparable to that of doxorubicin, highlighting the potential of these molecules as leads for anticancer drug development (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibition

In another research focus, derivatives of 2,4-dioxo-thienopyrimidin-1-acetic acids, which are structurally related to the compound of interest, were prepared and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. Several compounds showed potent in vitro inhibitory activity, indicating their potential for treating conditions related to aldose reductase (Ogawva et al., 1993).

Antimicrobial Activity

Furthermore, substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives were synthesized and evaluated for their antimicrobial properties. These compounds, synthesized from a related pyrimidinone starting material, showed promising antimicrobial activities, underlining the potential of the thienopyrimidine core in developing new antimicrobial agents (Fayed et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-[[2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5S/c1-11(2)9-24-18(26)17-15(6-7-30-17)23(20(24)28)10-16(25)22-14-8-12(21)4-5-13(14)19(27)29-3/h4-8,11,17H,9-10H2,1-3H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEFIJCJOOFLKC-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN3O5S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)